Predicted LogP of -1.40 for [1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol: Enhanced Aqueous Compatibility Relative to Aromatic Triazole Methanol Analogs
[1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1132017-25-4) exhibits a predicted LogP value of -1.40, which is substantially lower (more hydrophilic) than that of aromatic triazole methanol PROTAC linkers such as (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol, which carries a phenyl spacer and demonstrates markedly higher lipophilicity . This difference in predicted partition coefficient reflects the fundamental distinction between an aliphatic amine-terminated propyl chain and an aromatic phenyl-containing scaffold [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -1.40 |
| Comparator Or Baseline | (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol (class representative: aromatic triazole methanol linker, LogP positive/higher) |
| Quantified Difference | LogP difference magnitude indicating enhanced hydrophilicity for the target compound |
| Conditions | Computational prediction; vendor-reported calculated LogP values |
Why This Matters
Lower LogP values correlate with improved aqueous solubility, which is critical for reducing non-specific binding, minimizing aggregation in biochemical assays, and facilitating the formulation of PROTAC candidates that frequently exceed Rule-of-5 physicochemical space.
- [1] Ayinde OR, Sharpe C, Stahl E, et al. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Med Chem Lett. 2023;14(7):936-942. doi:10.1021/acsmedchemlett.3c00082 View Source
